molecular formula C12H8N4O B14145289 1H-benzotriazol-1-yl(pyridin-3-yl)methanone CAS No. 144223-30-3

1H-benzotriazol-1-yl(pyridin-3-yl)methanone

Katalognummer: B14145289
CAS-Nummer: 144223-30-3
Molekulargewicht: 224.22 g/mol
InChI-Schlüssel: OXIQPWFXUGFDEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1H-benzotriazol-1-yl(pyridin-3-yl)methanone is an organic compound with the molecular formula C12H8N4O. It is a member of the benzotriazole family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by the presence of a benzotriazole ring fused to a pyridine ring through a methanone linkage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1H-benzotriazol-1-yl(pyridin-3-yl)methanone typically involves the reaction of benzotriazole with pyridine derivatives under specific conditions. One common method is the condensation reaction between benzotriazole and pyridine-3-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. The industrial process may also include steps for solvent recovery and recycling to minimize waste and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1H-benzotriazol-1-yl(pyridin-3-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzotriazole or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups attached to the benzotriazole or pyridine ring.

Wissenschaftliche Forschungsanwendungen

1H-benzotriazol-1-yl(pyridin-3-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized as a corrosion inhibitor in metalworking fluids and as a stabilizer in polymers and coatings.

Wirkmechanismus

The mechanism of action of 1H-benzotriazol-1-yl(pyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The benzotriazole and pyridine rings contribute to the compound’s ability to interact with various proteins and nucleic acids, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

1H-benzotriazol-1-yl(pyridin-3-yl)methanone can be compared with other benzotriazole derivatives and pyridine-containing compounds:

    Similar Compounds: Benzotriazole, pyridine-3-carboxylic acid, 1H-benzotriazol-1-yl(pyridin-2-yl)methanone.

    Uniqueness: The unique combination of benzotriazole and pyridine rings in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

144223-30-3

Molekularformel

C12H8N4O

Molekulargewicht

224.22 g/mol

IUPAC-Name

benzotriazol-1-yl(pyridin-3-yl)methanone

InChI

InChI=1S/C12H8N4O/c17-12(9-4-3-7-13-8-9)16-11-6-2-1-5-10(11)14-15-16/h1-8H

InChI-Schlüssel

OXIQPWFXUGFDEA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)N=NN2C(=O)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.